

Spectroscopic Profile of Bis(4-octylphenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis(4-octylphenyl)amine	
Cat. No.:	B085910	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Bis(4-octylphenyl)amine**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Bis(4-octylphenyl)amine**.

¹H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in public repositories, the following chemical shifts have been predicted using advanced computational models. These predictions provide a reliable estimate for the proton environments in the molecule.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	m	8H	Aromatic Protons (Ar- H)
~5.6	S	1H	N-H Proton
~2.5-2.6	t	4H	Ar-CH ₂ -
~1.5-1.6	m	4H	Ar-CH2-CH2-
~1.2-1.4	m	20H	-(CH2)5-
~0.8-0.9	t	6H	-СН₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Similar to the ¹H NMR data, the following ¹³C NMR chemical shifts are based on computational predictions, offering valuable insights into the carbon skeleton of **Bis(4-octylphenyl)amine**.

Chemical Shift (ppm)	Assignment
~142	Aromatic C-N
~135	Aromatic C-C (substituted)
~129	Aromatic C-H
~120	Aromatic C-H
~35	Ar-CH ₂ -
~32	-CH ₂ -
~31.5	-CH ₂ -
~29	-CH ₂ - (multiple)
~22.5	-CH ₂ -
~14	-СНз



IR (Infrared) Spectroscopy Data

The following IR absorption data was sourced from the NIST Chemistry WebBook, providing characteristic vibrational modes of the molecule.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	(variable)	N-H Stretch
~3050-3020	(medium)	Aromatic C-H Stretch
~2950-2850	(strong)	Aliphatic C-H Stretch
~1600	(medium)	Aromatic C=C Stretch
~1510	(strong)	Aromatic C=C Stretch
~820	(strong)	p-Substituted Benzene C-H Bend

Mass Spectrometry (MS) Data

The mass spectrometry data, obtained from the NIST Chemistry WebBook, reveals the molecular weight and fragmentation pattern of **Bis(4-octylphenyl)amine** under electron ionization (EI).[2]

m/z	Relative Intensity (%)	Assignment
393	~50	[M] ⁺ (Molecular Ion)
280	~100	[M - C ₈ H ₁₇]+
182	~20	[C12H10N]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



A solution of **Bis(4-octylphenyl)amine** would be prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6-0.7 mL. The solution would then be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid **Bis(4-octylphenyl)amine** can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded by placing the pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[3]

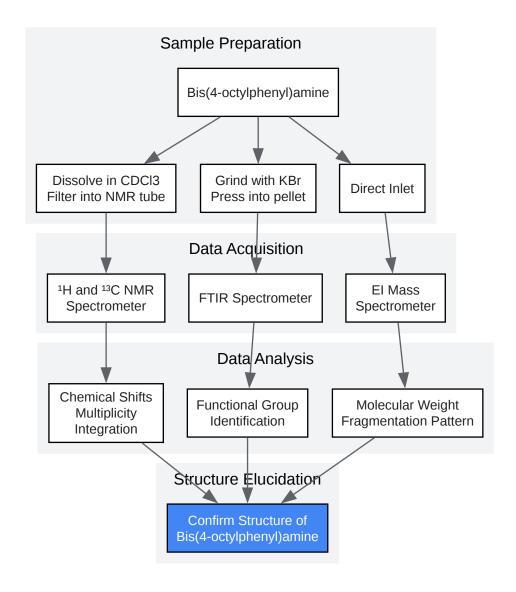
Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for spectroscopic data acquisition and analysis.

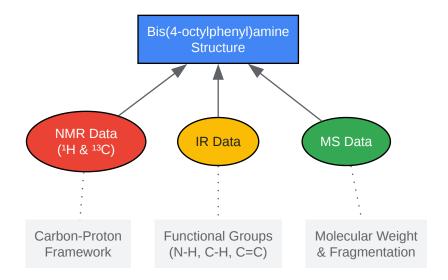




Click to download full resolution via product page

Spectroscopic analysis workflow.





Click to download full resolution via product page

Integration of spectroscopic data.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **Bis(4-octylphenyl)amine**. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a foundational understanding for researchers and scientists engaged in work involving this compound. The logical workflow diagrams further clarify the process of data acquisition and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. compoundchem.com [compoundchem.com]
- 2. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]
- 3. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Bis(4-octylphenyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b085910#spectroscopic-data-nmr-ir-mass-spec-of-bis-4-octylphenyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com